(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
CAS No.:
Cat. No.: VC17617382
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28O2 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17?,18?,19-,20?,21-/m0/s1 |
| Standard InChI Key | WWYNJERNGUHSAO-NARPSSSGSA-N |
| Isomeric SMILES | CCC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 |
| Canonical SMILES | CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture and Substituent Analysis
The compound’s backbone consists of a cyclopenta[a]phenanthrene system, a tetracyclic framework common to steroid hormones. Key structural features include:
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C13 ethyl group: Enhances hydrophobic interactions with receptor binding pockets.
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C17 ethynyl and hydroxyl groups: The ethynyl moiety increases metabolic stability, while the hydroxyl group facilitates hydrogen bonding with receptor residues .
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C3 ketone: Contributes to the molecule’s polarity and influences its pharmacokinetic profile.
Stereochemistry plays a critical role in its biological activity. The 14S and 17R configurations ensure proper alignment with progesterone receptors, as demonstrated by comparative studies of stereoisomers . The table below summarizes critical structural parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₈O₂ | |
| Molecular Weight | 300.45 g/mol | |
| Hydrogen Bond Donors | 2 (hydroxyl and ketone) | |
| Hydrogen Bond Acceptors | 3 (hydroxyl, ketone, ethynyl) | |
| Rotatable Bonds | 3 |
The IUPAC name reflects these features:
(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one.
Synthesis and Chemical Reactivity
Key Synthetic Pathways
Synthesis begins with pregnenolone, a naturally occurring steroid precursor. Critical steps include:
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Ethynylation at C17: Reaction with lithium acetylide under anhydrous conditions introduces the ethynyl group.
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Oxidation at C3: Jones oxidation converts the C3 hydroxyl to a ketone.
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Ethyl Group Introduction at C13: Grignard reaction with ethyl magnesium bromide followed by acid workup.
Purification employs reverse-phase HPLC to isolate the desired stereoisomer, achieving >98% enantiomeric excess.
Stability and Degradation
The compound exhibits stability in acidic environments but undergoes hydrolysis at the C17 ethynyl group under strongly basic conditions. Light exposure accelerates degradation, necessitating storage in amber vials.
Pharmacological Profile
Mechanism of Action
As a progestin, the compound binds intracellular progesterone receptors, triggering conformational changes that enable receptor dimerization and DNA binding. This modulates transcription of genes involved in:
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Endometrial differentiation: Prepares the uterine lining for implantation.
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Gonadotropin suppression: Inhibits LH/FSH secretion, preventing ovulation .
Receptor Affinity and Selectivity
Comparative affinity studies relative to progesterone (set at 100%):
| Receptor | Relative Affinity (%) | Source |
|---|---|---|
| Progesterone | 120 | |
| Androgen | 5 | |
| Glucocorticoid | <1 |
The 120% affinity for progesterone receptors underscores its potency as a contraceptive agent.
Clinical Applications and Formulations
Contraceptive Use
Incorporated into oral contraceptives at doses of 0.03–0.15 mg/day, the compound synergizes with ethinyl estradiol to achieve 99% efficacy with perfect use . Mechanisms include:
Hormone Replacement Therapy (HRT)
In postmenopausal women, daily administration (0.5–1 mg) alleviates vasomotor symptoms and prevents endometrial hyperplasia induced by estrogen therapy.
Regulatory and Manufacturing Considerations
Quality Control
Identity testing via FT-IR spectroscopy ensures batch consistency, with acceptance criteria requiring ≥95% spectral match to reference standards.
Stability Protocols
Accelerated stability testing (40°C/75% RH for 6 months) confirms no significant degradation, supporting a 24-month shelf life.
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